methyl (3R)-3-amino-4-(benzyloxy)butanoate hydrochloride
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Overview
Description
Methyl (3R)-3-amino-4-(benzyloxy)butanoate hydrochloride is an organic compound with the molecular formula C12H17NO2·HCl It is a derivative of butanoic acid and is characterized by the presence of an amino group, a benzyloxy group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-amino-4-(benzyloxy)butanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-3-amino-4-hydroxybutanoic acid and benzyl chloride.
Protection of Amino Group: The amino group of ®-3-amino-4-hydroxybutanoic acid is protected using a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.
Esterification: The protected amino acid is then esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester.
Benzylation: The hydroxyl group is benzylated using benzyl chloride and a base, such as sodium hydroxide, to introduce the benzyloxy group.
Deprotection: The protecting group is removed under acidic conditions to yield the free amino group.
Formation of Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-amino-4-(benzyloxy)butanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and thiols are employed in substitution reactions.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, facilitate hydrolysis.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Methyl (3R)-3-amino-4-(benzyloxy)butanoate hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl (3R)-3-amino-4-(benzyloxy)butanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, and other biomolecules, thereby modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3R)-3-(benzylamino)butanoate hydrochloride
- Methyl (3R)-3-(benzyloxy)butanoate
- Methyl (3R)-3-amino-4-(benzyloxy)butanoate
Uniqueness
Methyl (3R)-3-amino-4-(benzyloxy)butanoate hydrochloride is unique due to the presence of both an amino group and a benzyloxy group, which confer distinct chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
methyl (3R)-3-amino-4-phenylmethoxybutanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-15-12(14)7-11(13)9-16-8-10-5-3-2-4-6-10;/h2-6,11H,7-9,13H2,1H3;1H/t11-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEOUHMBSDDHGO-RFVHGSKJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(COCC1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](COCC1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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